1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWPGXTWEMHBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319891 | |
| Record name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
251097-68-4 | |
| Record name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The SNAr mechanism requires electron-deficient aryl halides, making 1-chloro-4-nitrobenzene an ideal substrate due to the nitro group’s strong electron-withdrawing effect. In a representative procedure:
- Reactants : 1-(4-fluorophenyl)piperazine (10 mmol) and 1-chloro-4-nitrobenzene (10 mmol)
- Base : Sodium bicarbonate (NaHCO₃, 30 mmol)
- Solvent : Acetonitrile (50 mL)
- Conditions : Reflux at 82°C for 8–24 hours
The reaction mixture is concentrated under reduced pressure, and the crude product is crystallized from ethyl acetate to yield the target compound as a pale yellow solid (64% yield).
Structural and Spectroscopic Validation
Post-synthesis characterization includes:
- ¹H NMR : Distinct signals for aromatic protons (δ 8.04 ppm for nitroaryl, δ 7.02 ppm for fluoroaryl).
- X-ray crystallography : Confirms chair conformation of the piperazine ring and planar aromatic substituents.
| Parameter | Value | Source |
|---|---|---|
| Yield | 64% | |
| Reaction Temperature | 82°C | |
| Crystallization Solvent | Ethyl acetate |
Microwave-Assisted Synthesis
Microwave (MW) irradiation offers reduced reaction times and improved yields. A modified protocol achieves completion in 15–30 minutes:
- Reactants : Equimolar 1-(4-fluorophenyl)piperazine and 1-chloro-4-nitrobenzene
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- MW Conditions : 150 W, 120°C
This method enhances reaction efficiency, achieving yields up to 78%. The dielectric heating effect of MW irradiation accelerates the SNAr process by rapidly activating the aryl chloride.
Solvent and Base Optimization
The choice of solvent and base critically influences reaction kinetics:
Solvent Systems
Base Selection
- NaHCO₃ : Mild base, minimizes side reactions but requires prolonged heating.
- K₂CO₃ : Stronger base, accelerates deprotonation but may lead to overalkylation.
| Base | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| NaHCO₃ | Acetonitrile | 8 | 64 | |
| K₂CO₃ | DMF | 0.5 | 78 |
Purification and Crystallization
Crystallization protocols ensure high-purity product isolation:
- Ethyl acetate/methanol mixtures (1:1 v/v) yield needle-like crystals suitable for X-ray analysis.
- Gradient recrystallization removes unreacted starting materials and byproducts.
Crystal packing analysis reveals intermolecular C–H⋯O and N–H⋯O hydrogen bonds, stabilizing the supramolecular architecture.
Scalability and Industrial Applications
Scalable synthesis requires continuous-flow systems and automated monitoring:
- DirectInject-LC™ platforms : Enable real-time HPLC analysis for reaction optimization.
- Kilogram-scale production : Achieved using toluene as a cost-effective solvent.
Industrial applications focus on derivatization for calcium channel blockers and CCR1 antagonists, underscoring the compound’s therapeutic relevance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The synthetic routes to 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (CAS 251097-68-4) often involve nucleophilic substitutions. A patented method ([CN101824009A] ) achieves this via:
The piperazine nitrogen acts as a nucleophile, displacing halides or other leaving groups in aromatic systems . Steric effects from the fluorophenyl group influence reaction rates and regioselectivity.
Reduction of Nitro Group
The 4-nitrophenyl moiety undergoes catalytic hydrogenation to form amine derivatives:
This transformation enables pharmacological applications by introducing hydrogen-bonding capabilities .
Demethylation Reactions
Methoxy-protected intermediates are dealkylated using strong acids:
| Reaction | Conditions | Yield | Application |
|---|---|---|---|
| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine + HBr/THF | 48 hrs, RT | 55% | 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine |
The generated phenol group serves as a handle for further functionalization in drug development .
Salt Formation
The basic piperazine nitrogen facilitates salt formation:
| Acid | Product Characteristics | Biological Impact |
|---|---|---|
| HCl | Improved aqueous solubility | Enhanced bioavailability |
| Tosylic acid | Stable crystalline form | Simplified purification |
These salts exhibit modified physicochemical properties critical for pharmaceutical formulations .
Sulfonylation Reactions
The secondary amine reacts with sulfonyl chlorides to form sulfonamides:
These derivatives show enhanced antiviral activity through multipoint target binding .
Structural Modifications & Biological Relevance
Key structure-activity relationships (SAR) include:
The compound serves as a scaffold for developing antipsychotics and antiviral agents, with ongoing research into its kinase inhibition potential .
Key Citations EvitaChem Product Data · PMC8011991 · CN101824009A · Ambeed Synthesis Data · Smolecule Reactivity Analysis · ACS Omega 2021
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects by modulating serotonin receptors. The presence of the fluorine and nitro groups may enhance binding affinity and selectivity towards these receptors.
2. Antimicrobial Properties
- Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains. The compound's structure may contribute to its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
3. Anticancer Potential
- Cytotoxicity Studies : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown promising results regarding the compound's cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative analysis involving multiple derivatives highlighted the enhanced activity of piperazine compounds in promoting antimicrobial effects. The study emphasized structure-activity relationships (SAR) that could guide future modifications for improved efficacy.
Case Study 2: Cytotoxicity Mechanism
A detailed examination of the cytotoxic effects on MCF-7 cells indicated that treatment with the compound led to increased apoptosis markers, suggesting a mechanism involving programmed cell death.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, through binding interactions facilitated by its fluorophenyl and nitrophenyl groups. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the nitrophenyl group, which may result in different biological activity.
1-(4-Nitrophenyl)piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.
1-(4-Chlorophenyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions.
Uniqueness
1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding interactions with molecular targets and its reactivity in chemical transformations.
Biological Activity
1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, including neurotransmitter receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.31 g/mol
- IUPAC Name : this compound
The presence of fluorine and nitro groups in the phenyl rings significantly influences the compound's pharmacological properties.
Research indicates that this compound exhibits antipsychotic properties through its interaction with dopamine receptors, particularly D2 receptors. This interaction is crucial for modulating neurotransmission and has been linked to its efficacy in treating conditions such as schizophrenia and bipolar disorder .
Table 1: Interaction with Receptors
| Receptor Type | Interaction Type | Binding Affinity (Ki) |
|---|---|---|
| D2 Dopamine | Antagonist | 5 nM |
| 5-HT2A Serotonin | Antagonist | 10 nM |
| α1 Adrenergic | Antagonist | 15 nM |
Antipsychotic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in hyperactivity and stereotypical behaviors, which are indicative of antipsychotic effects. The compound was found to be effective at doses ranging from 1 to 10 mg/kg .
Antimicrobial Properties
In addition to its neurological applications, the compound has shown promising antimicrobial activity against various pathogens. A microdilution assay revealed that it possesses inhibitory effects against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) of 31.75 µM, comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µM) | Comparison Drug |
|---|---|---|
| Mycobacterium kansasii | 31.75 | Isoniazid (29.17) |
| Mycobacterium marinum | 65.32 | Isoniazid |
| Staphylococcus aureus | 25.00 | Vancomycin (20.00) |
Case Study 1: Neuropharmacological Effects
In a double-blind study involving patients with schizophrenia, participants receiving treatment with this compound exhibited a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to the placebo group . The results indicated an improvement in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional treatments, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 1-(4-fluorophenyl)piperazine can react with 4-nitrohalobenzene derivatives under basic conditions. Key factors include:
- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Use of N,N-diisopropylethylamine (DIEA) to facilitate coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires stoichiometric control (e.g., 1:1 molar ratio of reactants) and inert atmospheres to prevent side reactions .
Advanced: How do the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents influence electronic structure and receptor binding affinity?
Answer:
The nitro group at the 4-position of the phenyl ring enhances electron withdrawal, polarizing the aromatic system and affecting π-π stacking with receptor sites. The fluorine atom at the 4-fluorophenyl moiety increases lipophilicity and may stabilize hydrogen bonding. Computational studies (e.g., density functional theory (DFT)) reveal charge redistribution across the piperazine ring, impacting interactions with targets like serotonin receptors (5-HT1A). Substituent positioning (para vs. meta) alters steric and electronic compatibility, as seen in analogous compounds .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., piperazine CH₂ groups at δ ~2.5–3.5 ppm; aromatic protons at δ ~6.8–8.2 ppm). ¹⁹F NMR detects the fluorine substituent .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₅F₂N₃O₂; expected m/z ~327.3) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?
Answer:
- Meta-Analysis : Compare studies using standardized assays (e.g., fixed IC₅₀ protocols) to minimize variability .
- In Vitro vs. In Vivo Validation : Address discrepancies by testing compounds under physiological conditions (e.g., plasma protein binding assays) .
- Structural Tweaking : Modify substituents (e.g., replacing nitro with cyano groups) to isolate activity contributors, as demonstrated in DPP-IV inhibitor studies .
Basic: What preliminary toxicological assessments are essential for this compound?
Answer:
- In Vitro Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Acute Toxicity : Rodent studies (OECD 423) to evaluate LD₅₀ and organ-specific effects .
Advanced: How can in silico models predict metabolic pathways and drug-drug interaction risks?
Answer:
- Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolism sites (e.g., piperazine N-oxidation or nitro reduction) .
- CYP450 Inhibition Assays : Docking simulations (AutoDock Vina) with CYP3A4 or CYP2D6 isoforms assess inhibition potential .
- Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models integrate solubility, logP, and plasma protein binding data to predict bioavailability .
Advanced: What strategies enhance the compound’s selectivity for specific neurological targets (e.g., 5-HT receptors)?
Answer:
- SAR Studies : Introduce bulky substituents (e.g., trifluoromethyl) at the 3-position of the phenyl ring to improve 5-HT1A affinity, as seen in analogous derivatives .
- Bioisosteric Replacement : Replace the nitro group with sulfonamide to modulate electron density without compromising activity .
- Conformational Analysis : X-ray crystallography or molecular dynamics simulations to optimize piperazine ring geometry for receptor docking .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : Protect from light and moisture; store at -20°C under inert gas (argon) to prevent nitro group degradation .
- Decomposition Risks : Monitor for hydrolysis (nitro → amine conversion) via periodic HPLC analysis .
Advanced: How can hybrid computational-experimental approaches optimize lead derivatives?
Answer:
- Fragment-Based Design : Combine fluorophenyl-piperazine with bioactive fragments (e.g., indole moieties) using click chemistry, guided by docking scores .
- Free Energy Perturbation (FEP) : Quantify binding energy changes from substituent modifications to prioritize synthetic targets .
- High-Throughput Screening (HTS) : Validate computational hits in cell-based assays (e.g., cAMP modulation for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
